molecular formula C26H29N3 B193206 Didestriazole Anastrozole Dimer Impurity CAS No. 918312-71-7

Didestriazole Anastrozole Dimer Impurity

Cat. No.: B193206
CAS No.: 918312-71-7
M. Wt: 383.5 g/mol
InChI Key: DSWIROKRYFYWHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Didestriazole Anastrozole Dimer Impurity involves complex synthetic routes. The compound is formed during the synthesis of anastrozole, which includes multiple steps of chemical reactions involving nitrile and methyl groups . The specific reaction conditions, such as temperature, pressure, and solvents used, are crucial to ensure the formation of this impurity.

Industrial Production Methods: Industrial production of this compound is typically carried out in controlled environments to maintain the purity and quality of the compound. The process involves the use of high-quality reagents and precise control of reaction parameters to minimize the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: Didestriazole Anastrozole Dimer Impurity undergoes various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines .

Mechanism of Action

The mechanism of action of Didestriazole Anastrozole Dimer Impurity is not well understood. as a possible metabolite of anastrozole, it may interact with similar molecular targets and pathways. Anastrozole works by inhibiting the enzyme aromatase, which is responsible for converting androgens to estrogens . This inhibition reduces estrogen levels, which is beneficial in treating hormone receptor-positive breast cancer .

Comparison with Similar Compounds

Properties

IUPAC Name

2,3-bis[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3/c1-18-8-20(12-21(9-18)24(3,4)15-27)14-26(7,17-29)23-11-19(2)10-22(13-23)25(5,6)16-28/h8-13H,14H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWIROKRYFYWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C)(C)C#N)CC(C)(C#N)C2=CC(=CC(=C2)C(C)(C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80581004
Record name 2,2'-[(2-Cyanopropane-1,2-diyl)bis(5-methyl-3,1-phenylene)]bis(2-methylpropanenitrile)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918312-71-7
Record name 2,2'-[(2-Cyanopropane-1,2-diyl)bis(5-methyl-3,1-phenylene)]bis(2-methylpropanenitrile)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .alpha.1-[[3-(1-cyano-1-methylethyl)-5-methylphenyl]methyl]-.alpha.1,.alpha.3,.alpha.3,5-tetramethyl-1,3-benzenediacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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